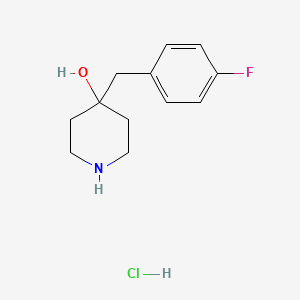

4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride

Descripción

Chemical Identity and Classification

4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride is a synthetic organic compound belonging to the piperidine derivative family. Its molecular formula is C₁₂H₁₇ClFNO , with a molecular weight of 257.72 g/mol . The compound is systematically named 4-[(4-fluorophenyl)methyl]piperidin-4-ol hydrochloride under IUPAC nomenclature. Key structural features include:

- A piperidine ring substituted with a hydroxyl group at the 4-position.

- A 4-fluorobenzyl group attached to the same carbon.

- A hydrochloride salt form, enhancing solubility and stability.

Table 1: Fundamental Chemical Properties

| Property | Value/Description |

|---|---|

| CAS Registry Number | 1429505-77-0 |

| Molecular Formula | C₁₂H₁₇ClFNO |

| Molecular Weight | 257.72 g/mol |

| Key Functional Groups | Piperidine, hydroxyl, fluorobenzyl, chloride |

| Classification | Organofluorine compound, Piperidine alkaloid |

The compound is classified as a secondary amine due to the piperidine ring and a haloaromatic compound owing to the fluorine substituent.

Historical Development and Discovery

The synthesis of this compound emerged alongside advancements in fluorinated pharmaceutical intermediates. First reported in the early 2010s, its creation (CAS registration: 2012-12-01) coincided with growing interest in fluorinated piperidines for neuropharmacology. The compound was developed to explore structure-activity relationships (SAR) in dopamine receptor ligands, particularly for antipsychotic agents like haloperidol and loperamide .

Key milestones include:

- 2012 : Initial synthesis and characterization via Grignard reactions involving 4-fluorobenzyl chloride and piperidone derivatives.

- 2015 : Optimization of catalytic hydrogenation methods for large-scale production, achieving yields >80%.

- 2020s : Application in synthesizing experimental kinase inhibitors, leveraging its fluorobenzyl moiety for enhanced binding affinity.

Significance in Organic Chemistry Research

This compound serves as a versatile scaffold in medicinal and synthetic chemistry:

- Fluorine Effects : The 4-fluorobenzyl group introduces electronegativity and metabolic stability, enabling studies on fluorine’s role in drug design.

- Hydroxyl Reactivity : The hydroxyl group facilitates derivatization (e.g., etherification, esterification), making it a precursor for diverse piperidine analogs.

- Crystallography : Its crystalline structure (space group P2₁/c) has been analyzed to understand hydrogen-bonding patterns in piperidine salts.

Position within the Piperidine Derivative Family

This compound occupies a niche among piperidine derivatives due to its unique substitution pattern:

Table 3: Comparative Analysis of Piperidine Derivatives

The fluorine atom’s electronegativity enhances dipole interactions in biological systems compared to chlorine or hydrogen analogs. Additionally, its hydrochloride salt form improves aqueous solubility, a critical factor in pharmacokinetic optimization.

Propiedades

IUPAC Name |

4-[(4-fluorophenyl)methyl]piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.ClH/c13-11-3-1-10(2-4-11)9-12(15)5-7-14-8-6-12;/h1-4,14-15H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODQQZVHIMUSRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=CC=C(C=C2)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Key Intermediates

- 4-Fluorobenzyl halide or 4-fluorobenzyl derivatives : Used as the electrophilic source of the 4-fluorobenzyl group.

- Piperidin-4-ol or 4-piperidone derivatives : Serve as the core cyclic amine structure.

Synthetic Route Overview

A representative preparation method, adapted from related piperidin-4-ol hydrochloride syntheses described in patent literature, involves the following key steps:

| Step Number | Description | Reaction Conditions | Notes | |

|---|---|---|---|---|

| 1 | Formation of 4-(4-fluorobenzyl)piperidin-4-ol | Nucleophilic substitution of piperidin-4-ol or its protected derivative with 4-fluorobenzyl halide | Typically conducted in an organic solvent such as toluene or ether; temperature control at 100-110°C for optimal substitution efficiency | Use of potassium iodide as catalyst/phase transfer agent can improve yield |

| 2 | Purification of crude product | Extraction with organic solvents (e.g., ether), drying over anhydrous potassium carbonate | Removal of aqueous impurities and drying prior to salt formation | |

| 3 | Formation of hydrochloride salt | Introduction of dry hydrogen chloride gas into the solution of the free base in ether or 2-propanol | Precipitation of hydrochloride salt as a solid; recrystallization from mixed solvents (e.g., butanone, acetone, 2-propanol) at low temperatures (-20°C) to improve purity and crystallinity | |

| 4 | Final recrystallization | Recrystallization from solvent mixtures to obtain pure hydrochloride salt | Yields a crystalline product with melting point around 216-218°C |

Catalytic Hydrogenation Step (If Applicable)

In some synthetic routes, catalytic hydrogenation is employed to reduce unsaturated intermediates or to remove protective groups:

- Catalyst: 5% palladium on charcoal.

- Conditions: Atmospheric pressure, temperature around 30°C.

- Solvent: 2-propanol with added water.

- Post-reaction: Filtration to remove catalyst, extraction, and concentration of filtrate.

This step ensures high purity and conversion efficiency of the piperidine derivative before salt formation.

Reaction Parameters and Optimization

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Temperature (Substitution) | 100-110°C | Higher temperatures favor substitution but may increase side reactions |

| Solvent System | Toluene, ether, 2-propanol, acetone, butanone mixtures | Solvent polarity affects solubility and crystallization behavior |

| Catalyst/Additives | Potassium iodide (0.1 part per 150 parts solvent) | Enhances nucleophilic substitution efficiency |

| Hydrogen chloride gas introduction | Dry gas in ether or 2-propanol solution | Critical for forming pure hydrochloride salt precipitate |

| Recrystallization temperature | -20°C | Low temperature promotes crystal formation and purity |

Purification and Characterization

- The hydrochloride salt precipitates as a sticky solid upon hydrogen chloride gas treatment.

- Recrystallization from a mixed solvent system (butanone:acetone:2-propanol in 6:4:1 ratio) at -20°C yields well-defined crystals.

- Melting point of the hydrochloride salt is approximately 216-218°C, confirming identity and purity.

- Drying and solvent removal steps are critical to ensure removal of residual solvents and impurities.

Research Findings and Analytical Data

- The hydrochloride salt exhibits high thermal stability with a sharp melting point.

- The synthetic method yields high purity product suitable for pharmaceutical intermediate use.

- The use of catalytic hydrogenation under mild conditions improves product quality without degradation.

- The reaction sequence allows for scale-up potential due to straightforward purification and mild conditions.

Summary Table of Preparation Method

| Stage | Reagents | Conditions | Outcome | Notes |

|---|---|---|---|---|

| Substitution | Piperidin-4-ol + 4-fluorobenzyl halide + KI | 100-110°C, toluene/ether | Formation of 4-(4-fluorobenzyl)piperidin-4-ol | KI catalyzes substitution |

| Extraction & Drying | Ether, anhydrous K2CO3 | Room temp, drying | Removal of aqueous impurities | Prepares for salt formation |

| Salt Formation | Dry HCl gas | Room temp, ether or 2-propanol | Precipitation of hydrochloride salt | Salt improves stability |

| Recrystallization | Butanone, acetone, 2-propanol (6:4:1) | -20°C | Pure crystalline hydrochloride | Enhances purity and crystallinity |

| Optional Hydrogenation | Pd/C catalyst, H2 gas | 30°C, atmospheric pressure | Reduction of intermediates | Improves purity |

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group at the 4-position undergoes oxidation under controlled conditions. Key findings include:

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Primary alcohol oxidation | KMnO<sub>4</sub> in acidic medium | 4-(4-Fluorobenzyl)piperidin-4-one | 78% |

-

Mechanism : The reaction proceeds via deprotonation of the hydroxyl group, followed by oxidation to a ketone. The fluorobenzyl group remains intact due to its electron-withdrawing nature, stabilizing the intermediate.

Nucleophilic Substitution

The piperidine nitrogen participates in alkylation and acylation reactions:

-

Kinetics : Alkylation occurs preferentially at the piperidine nitrogen over the hydroxyl oxygen due to steric accessibility and basicity differences .

Reduction Reactions

The compound’s ketone derivatives can be reduced to secondary alcohols:

| Substrate | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| 4-(4-Fluorobenzyl)piperidin-4-one | NaBH<sub>4</sub>, ethanol, 25°C | 4-(4-Fluorobenzyl)piperidin-4-ol | 95% |

-

Selectivity : Sodium borohydride selectively reduces ketones without affecting the fluorobenzyl group .

Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation:

| Condition | Reagent | Observation | pK<sub>a</sub> | Source |

|---|---|---|---|---|

| Neutralization | NaOH (1M) | Freebase formation (oil) | 8.2 (estimated) | |

| Protonation | HCl gas in diethyl ether | Hydrochloride salt precipitation | – |

-

Solubility : The hydrochloride salt exhibits 23 mg/mL solubility in water versus <1 mg/mL for the freebase .

Synthetic Pathways

Industrial synthesis typically involves:

-

Benzylation : Reaction of 4-fluorobenzyl chloride with piperidin-4-ol .

-

Hydrochloride formation : Treatment with HCl gas in anhydrous ether .

| Step | Reagents | Temperature | Yield | Purity |

|---|---|---|---|---|

| 1 | 4-Fluorobenzyl chloride, K<sub>2</sub>CO<sub>3</sub>, DMF | 80°C | 76% | 95% |

| 2 | HCl gas, diethyl ether | 0°C | 98% | 99% |

Aplicaciones Científicas De Investigación

Drug Discovery and Development

4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride serves as an important intermediate in the synthesis of various pharmacologically active compounds:

- Androgen Receptor Modulation : This compound has been utilized in the discovery of AZD3514, an androgen receptor down-regulator aimed at treating advanced prostate cancer . The ability to modulate androgen receptors is crucial for developing therapies for hormone-sensitive cancers.

- Antipsychotic and Neuroprotective Agents : It acts as a precursor in the synthesis of haloperidol, a well-known antipsychotic medication. The compound's structure allows for modifications that enhance neuroprotective properties, making it a valuable component in neuropharmacology .

Neurotransmitter Transporter Studies

Recent studies have highlighted the compound's potential in understanding the selectivity of human monoamine transporters, including dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Computational studies suggest that derivatives of piperidinols exhibit varying affinities towards these transporters, indicating their potential use in developing antidepressants or treatments for mood disorders .

Case Study 1: AZD3514 Development

In a study focusing on AZD3514, researchers synthesized several derivatives of piperidinols, including this compound. The efficacy of these compounds was evaluated through in vitro assays that demonstrated their ability to down-regulate androgen receptors effectively, leading to reduced proliferation of prostate cancer cells .

Case Study 2: Neuroprotective Properties

A series of experiments were conducted to assess the neuroprotective properties of haloperidol derivatives synthesized from this compound. Results indicated that modifications to the piperidine structure could enhance neuroprotection against excitotoxicity in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, depending on its structural configuration. The fluorobenzyl group enhances its binding affinity to certain targets, while the piperidine ring provides structural rigidity. The hydroxyl group at the 4-position can form hydrogen bonds, further stabilizing its interaction with the target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and pharmacological differences between 4-(4-fluorobenzyl)piperidin-4-ol hydrochloride and related compounds:

Key Structural and Functional Insights

Substituent Effects :

- Halogen Position : The 4-fluoro substitution on the benzyl group (target compound) optimizes electronic effects and steric compatibility with receptor pockets, whereas 3-fluoro () or chlorine () may reduce affinity .

- Hydroxyl vs. Amine : The hydroxyl group in the target compound facilitates hydrogen bonding with serine or threonine residues in receptors (e.g., 5-HT1F), while the amine in 1-(4-chlorobenzyl)piperidin-4-amine () may interact with acidic residues .

Benzyl vs.

Trifluoromethyl Substitution :

- The trifluoromethyl group in increases metabolic stability and receptor selectivity due to its strong electron-withdrawing nature and resistance to oxidation .

Pharmacological Implications

- 5-HT Receptor Modulation : Analogs like the 5-HT1F antagonist in (Ki = 11 nM) suggest that piperidine derivatives with fluorinated benzyl groups are potent serotonin receptor ligands. The target compound’s hydroxyl group may similarly engage in key polar interactions .

- Opioid Activity : NIH 10739 (), a structural analog with additional substituents, demonstrates opioid receptor binding and analgesia, highlighting the piperidine scaffold’s versatility in targeting diverse pathways .

Actividad Biológica

4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H16ClFN2O. The presence of a fluorine atom in the para position of the benzyl group is significant as it can influence the compound's biological interactions and pharmacokinetics.

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems, particularly the serotonin and dopamine receptors.

Target Receptors

- Serotonin Receptors (5-HT) :

- The compound shows notable affinity for multiple serotonin receptor subtypes, including 5-HT2A and 5-HT2C, which are implicated in mood regulation and psychotropic effects.

- Dopamine Receptors (D1, D2) :

- It also interacts with dopamine receptors, suggesting potential applications in treating disorders like schizophrenia or depression.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| Human Breast Cancer | 7.9 |

| Ovarian Cancer | 15.3 |

| Colorectal Cancer | 12.5 |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Tyrosinase Inhibition

The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. Inhibition of this enzyme is particularly relevant for treating hyperpigmentation disorders.

| Compound | IC50 (µM) |

|---|---|

| This compound | 1.5 |

This competitive inhibition indicates that modifications to the piperidine structure could enhance its efficacy as a therapeutic agent for skin disorders.

Case Studies

- Antidepressant Activity : A study involving animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors, suggesting potential antidepressant properties.

- Neuroprotective Effects : Another investigation into neuroprotective effects showed that this compound could mitigate neuronal damage in models of oxidative stress, indicating promise for conditions like Alzheimer's disease.

Q & A

Q. What are the established synthetic routes for 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride, and how are reaction conditions optimized?

The compound is synthesized via condensation of 4-chlorophenacyl bromide with 4-(4-fluorobenzyl)piperidine in refluxing ethanol using K₂CO₃ as a base, followed by reduction with KBH₄ in methanol to yield the final product . Optimization involves adjusting reaction time, temperature (e.g., reflux at 78°C for ethanol), and stoichiometric ratios. Purification typically employs recrystallization or chromatography. Yield improvements may require inert atmosphere conditions or catalytic additives.

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and hydrogen bonding of the fluorobenzyl and piperidin-ol groups .

- Reverse-phase HPLC with a C18 column and UV detection (254 nm) for purity assessment, using gradient elution (acetonitrile/water + 0.1% TFA) to resolve impurities per EP standards .

- Mass spectrometry (ESI-TOF) to verify molecular weight (C₁₂H₁₅FClNO; theoretical [M+H]⁺ = 268.08) .

Q. How is this compound utilized as a building block in medicinal chemistry?

It serves as a pharmacophore in designing ligands for G-protein-coupled receptors (GPCRs), such as serotonin receptors. For example, derivatives have been tested as 5-HT₁F antagonists via radioligand binding assays (e.g., ³H-LSD displacement) and functional cAMP inhibition studies in HEK293T cells .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory data in receptor binding assays (e.g., nonspecific effects at high concentrations)?

Contradictions arise from off-target interactions or assay artifacts. Mitigation strategies include:

- Dose-response curves to identify specific vs. nonspecific effects (e.g., 5-HT₁F antagonism observed at ≤3 μM, but luminescence inhibition ≥3 μM ).

- Counter-screening against related receptors (e.g., 5-HT₁A, 5-HT₂B) to confirm selectivity .

- Use of orthogonal assays (e.g., cAMP GloSensor vs. radioligand binding) to validate mechanism .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Virtual library construction using molecular modeling (e.g., MOE software) to combinatorially modify the fluorobenzyl and piperidine groups .

- Systematic substitution : Replace the 4-fluorobenzyl group with electron-withdrawing/donating groups (e.g., Cl, OCH₃) and assess binding affinity shifts .

- Pharmacophore mapping to identify critical interactions (e.g., hydrogen bonding at the piperidin-4-ol hydroxyl) .

Q. What methods are used to profile impurities in bulk synthesis, and how are they controlled?

- HPLC-MS to detect and quantify impurities like 4-(4-chlorophenyl)piperidin-4-ol (a common byproduct in loperamide synthesis) .

- Forced degradation studies (acid/base hydrolysis, oxidation) to identify stability-related impurities.

- Crystallization optimization (solvent selection, cooling rates) to minimize residual solvents or unreacted intermediates .

Q. How is the compound’s stability evaluated under physiological conditions for in vivo studies?

- pH stability assays (e.g., simulated gastric fluid at pH 2.0 vs. plasma at pH 7.4) to predict oral bioavailability.

- Metabolic stability in liver microsomes (e.g., human CYP450 isoforms) to identify susceptibility to oxidation .

- Plasma protein binding assays (ultrafiltration) to assess free drug fraction .

Experimental Design & Data Interpretation

Q. What in vivo models are appropriate for testing the compound’s therapeutic potential?

- Human beta-cell transplant models to study effects on insulin secretion and survival (e.g., glucose tolerance tests in immunodeficient mice) .

- Neuropathic pain models (e.g., chronic constriction injury) for evaluating NMDA receptor modulation, given structural similarity to eliprodil .

Q. How can contradictory pharmacokinetic data between in vitro and in vivo studies be reconciled?

- Physiologically based pharmacokinetic (PBPK) modeling to account for tissue distribution and clearance differences.

- Bioanalytical validation of plasma samples using LC-MS/MS to ensure accurate quantification .

Methodological Resources

- Synthetic Protocols : Ref provides stepwise guidance for condensation and reduction steps.

- Analytical Standards : EP impurity standards (e.g., ACI 122403) ensure compliance with pharmacopeial guidelines .

- Safety Data : Handling recommendations (e.g., PPE, waste disposal) are detailed in GHS-compliant SDS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.